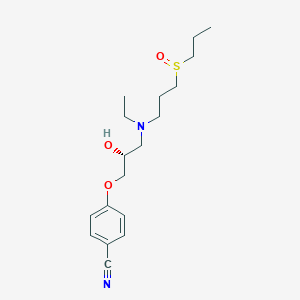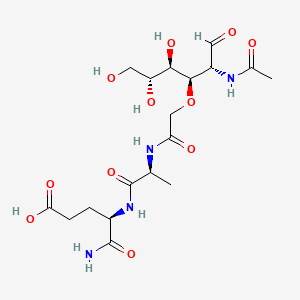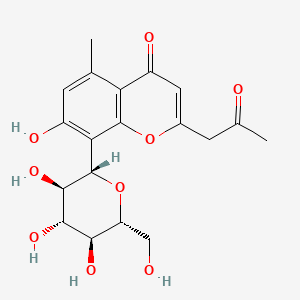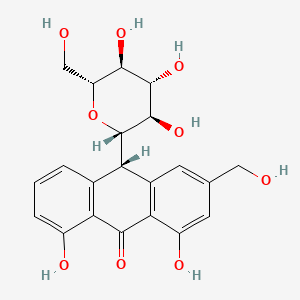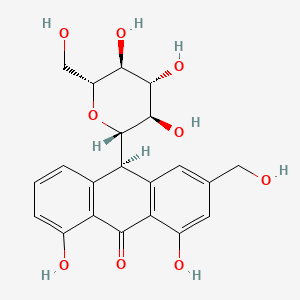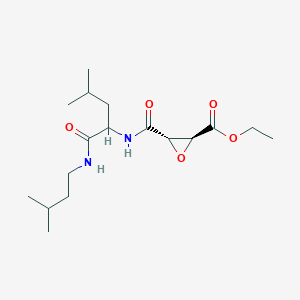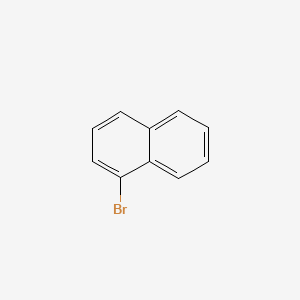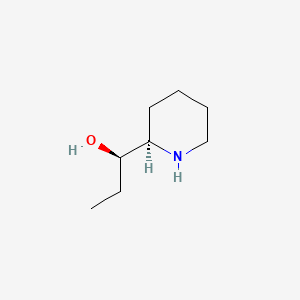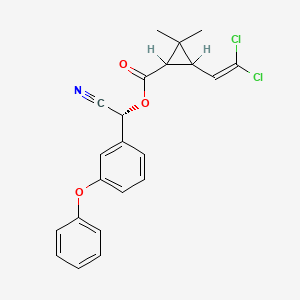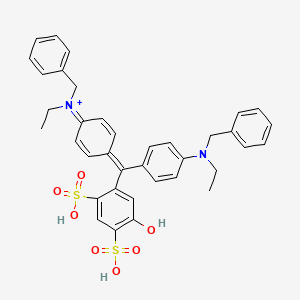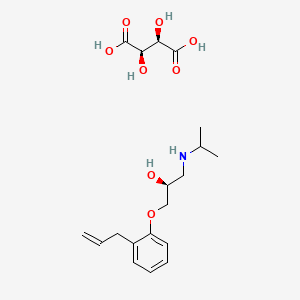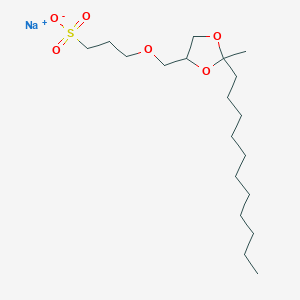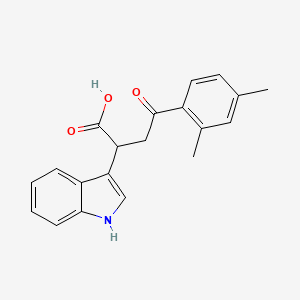
Auxinole
概要
説明
Auxinole is a potent auxin antagonist . Its empirical formula is C20H19NO3 and it has a molecular weight of 321.37 . It is a white to beige powder .
Synthesis Analysis
Auxinole has been used in studies involving ion mobility mass spectrometry imaging (DESI-IM-MSI) for the separation and visualization of synthetic auxin derivatives . The study achieved accurate separation of Auxinole and its metabolites .
Molecular Structure Analysis
Auxinole’s molecular structure is α-[2,4-dimethylphenylethyl-2-oxo]-IAA, α-[2-(2,4-Dimethylphenyl)-2-oxoethyl]-1H-indole-3-acetic acid .
Chemical Reactions Analysis
Auxinole has been observed in studies to form amino acid conjugates and undergo hydrolysis . The study also revealed putative metabolites of Auxinole, such as Auxinole-Asp and Auxinole-Glu, as well as a hydrolyzed product, 4pTb-IAA .
Physical And Chemical Properties Analysis
Auxinole is a white to beige powder . It is soluble in DMSO at 2 mg/mL . It should be stored at a temperature of 2-8°C .
科学的研究の応用
-
Plant Physiology and Cell Biology
- Application : Auxinole is used to study auxin responses mediated by the SCF TIR1 auxin pathway . It shows very potent antiauxin activity and is effective in diverse plants, including monocots, rice, and the moss P. patens .
- Methods : Auxinole is applied exogenously to the plants, and its effects on auxin responses are studied .
- Results : Auxinole shows reversible inhibition, which can be spatiotemporally controlled .
-
Plant Growth Regulation
- Application : Auxinole and similar anti-auxins are used to study and regulate various plant growth and development processes . They have been successfully employed to obtain more economically advantageous plants .
- Methods : These compounds are synthesized and their capacity to bind to the TIR1 receptor is confirmed in vitro by SPR analysis . Their uptake and distribution at the whole plant level are evaluated using DESI-MSI analysis .
- Results : These compounds are able to improve beneficial morphological traits, such as the balanced growth of all the produced shoots and enhanced bud proliferation .
-
Genome-Wide Transcriptome Analysis
- Application : Auxinole is used to study the small leaf size of slf, which is likely associated with auxin signaling .
- Methods : Exogenous application of Auxinole, an auxin antagonist of TIR1/AFB receptors, is used to repress the expression of genes involved in auxin signaling .
- Results : The application of Auxinole restored leaf growth of slf, suggesting that the small leaf size of slf is likely associated with auxin signaling .
-
Manipulation and Sensing of Auxin Metabolism, Transport and Signaling
- Application : Auxinole is used to study auxin responses mediated by the SCF TIR1 auxin pathway . It shows very potent antiauxin activity and is effective in diverse plants, including monocots, rice, and the moss P. patens .
- Methods : Auxinole is applied exogenously to the plants, and its effects on auxin responses are studied .
- Results : Auxinole shows reversible inhibition, which can be spatiotemporally controlled .
-
Hemp Micropropagation
- Application : Anti-auxin PEO-IAA, which blocks auxin signaling through binding to TIR1 receptor and inhibiting the expression of auxin-responsive genes, has been successfully used to facilitate hemp micropropagation .
- Methods : The capacity of these compounds to bind to the TIR1 receptor was confirmed in vitro by SPR analysis . Using DESI-MSI analysis, the uptake and distribution of the compounds at the whole plant level were evaluated .
- Results : The compounds showed to be able to improve beneficial morphological traits, such as the balanced growth of all the produced shoots and enhanced bud proliferation .
-
Auxin Biosynthesis Inhibitors
-
In Situ Separation and Visualization of Isomeric Auxin Derivatives
- Application : Auxinole is used in combination with desorption electrospray ionization mass spectrometry imaging (DESI-IM-MSI) to achieve a direct separation and visualization of two synthetic auxin derivatives, auxinole and its structural isomer 4pTb-MeIAA, as well as endogenous auxins from Arabidopsis samples .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Auxin Biosynthesis, Action, and Transport
- Application : Auxinole is used in the manipulation of auxin biosynthesis, action, and transport . It has been widely utilized to dissect physiological functions of gene families in auxin biosynthesis, transport, and signaling .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
-
Auxin-Inducible Degron System
- Application : Auxinole is used in the auxin-inducible degron (AID) system, which enables rapid depletion of target proteins within the cell by applying the natural auxin IAA .
- Methods : The methods of application or experimental procedures are not specified in the source .
- Results : The results or outcomes obtained are not specified in the source .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-(2,4-dimethylphenyl)-2-(1H-indol-3-yl)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-12-7-8-14(13(2)9-12)19(22)10-16(20(23)24)17-11-21-18-6-4-3-5-15(17)18/h3-9,11,16,21H,10H2,1-2H3,(H,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGUYAIJBXSQXGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CC(C2=CNC3=CC=CC=C32)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Auxinole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



